1,3-二甲基-1H-吲唑

描述

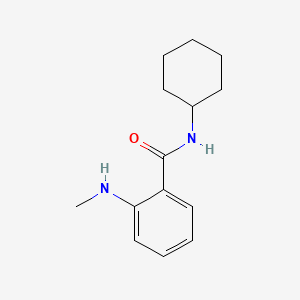

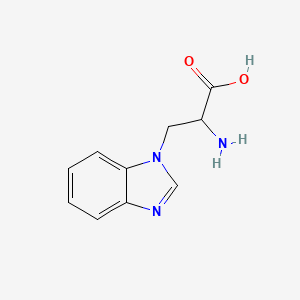

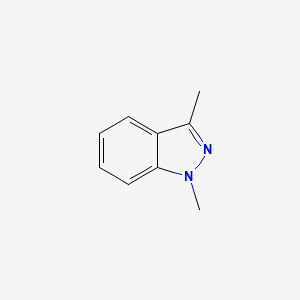

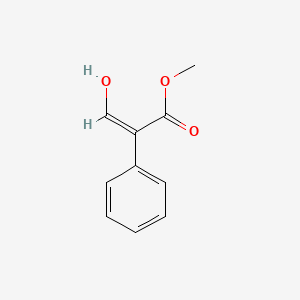

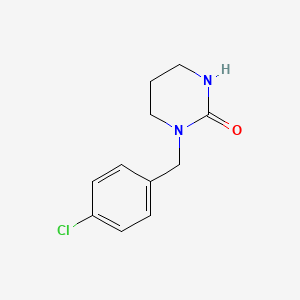

1,3-Dimethyl-1H-indazole is a heterocyclic aromatic organic compound . It is a bicyclic compound consisting of the fusion of benzene and pyrazole . It is an impurity in the synthesis of Pazopanib, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .

Synthesis Analysis

The synthesis of 1,3-Dimethyl-1H-indazole involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1 H -indazole and 2 H -indazole. Since 1 H -indazole is more thermodynamically stable than 2 H -indazole, it is the predominant tautomer .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3-Dimethyl-1H-indazole include reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o -haloaryl- N -tosylhydrazones, Ag-catalyzed nitration–annulation with tert -butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl- hydrazones with montmorillonite K-10 under O 2 atmosphere .Physical And Chemical Properties Analysis

Indazole is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion. The corresponding pKa values are 1.04 for the equilibrium between indazolium cation and indazole and 13.86 for the equilibrium between indazole and indazolate anion .科学研究应用

1. 吲唑的共振内盐和 N-杂环卡宾

1,2-二甲基吲唑鎓-3-羧酸酯(吲唑生物碱尼日利辛的衍生物)是伪交叉共轭共振内盐 (PCCMB)。它们在加热时可以脱羧产生吲唑的中间 N-杂环卡宾,该卡宾可以用异(硫)氰酸酯捕获形成酰胺。这表明吲唑衍生物在有机合成和新化合物创造中的潜在效用 (Schmidt 等,2006)。

2. 一氧化氮受体的激活

1-苄基-3-(3-二甲氨基丙氧基)吲唑(吲唑的衍生物)被确认为一氧化氮受体可溶性鸟苷酸环化酶的有效激活剂。吲唑 C-3 二甲氨基丙氧基取代基对于酶活性至关重要。这表明吲唑衍生物在调节一氧化氮信号传导中的作用,对心血管和神经系统具有影响 (Selwood 等,2001)。

3. IKK2 抑制

1,1-二甲基乙基 4-[7-(氨基羰基)-5-溴-1H-吲唑-3-基]-1-哌啶甲酸酯(三取代的 1H-吲唑)被确认为 IKK2 的有效抑制剂。这突出了吲唑衍生物在抗炎药开发中的应用 (Lin 等,2008)。

4. 超分子结构的研究

使用 X 射线晶体学确定了几种 NH-吲唑的结构,揭示了它们的 1H-互变异构体形式及其独特的结晶模式。这项研究有助于理解分子结构和超分子化学 (Teichert 等,2007)。

5. 抗癌化疗

咪唑鎓 [反式-四氯(1H-咪唑)(S-二甲基亚砜)钌(III)] (NAMI-A) 和吲唑鎓 [反式-四氯双(1H-吲唑)钌(III)] (KP1019) 是具有抗癌特性的钌配合物。唑配体的系统性变化及其抗癌活性的评估突出了吲唑衍生物在开发新型化疗剂中的潜力 (Groessl 等,2007)。

作用机制

安全和危害

1,3-Dimethyl-1H-indazole can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1,3-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-8-5-3-4-6-9(8)11(2)10-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBBJRHTOMKVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)

![Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV)](/img/structure/B3131026.png)